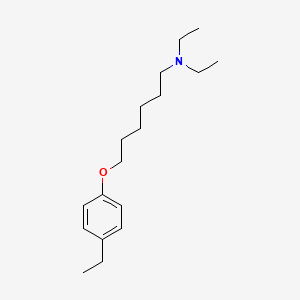
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine, commonly known as DMAA, is a synthetic compound that has gained popularity as a dietary supplement and pre-workout stimulant. DMAA is a sympathomimetic amine that is structurally similar to ephedrine and amphetamine. DMAA has been used as a performance-enhancing drug by athletes and bodybuilders due to its ability to increase energy, focus, and endurance. Although DMAA is a synthetic compound, it has been found in some natural sources, including geranium oil.
Mécanisme D'action
DMAA acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine from nerve terminals. This leads to an increase in heart rate, blood pressure, and energy expenditure. DMAA also acts as a vasoconstrictor, which can improve blood flow and oxygen delivery to muscles during exercise.
Biochemical and Physiological Effects
Several studies have shown that DMAA can improve exercise performance by increasing energy, focus, and endurance. DMAA has also been shown to increase fat oxidation and energy expenditure, which can lead to weight loss. However, the long-term effects of DMAA on health are not well understood, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
DMAA has several advantages as a research tool, including its ability to improve exercise performance and energy expenditure. However, DMAA also has limitations, including its potential for abuse and its unclear long-term effects on health. Researchers should use caution when using DMAA in lab experiments and should carefully monitor its effects on study participants.
Orientations Futures
There are several future directions for research on DMAA, including its potential use as a treatment for ADHD and narcolepsy. Additionally, more research is needed to determine the long-term effects of DMAA on health and its potential for abuse. Finally, researchers should investigate the effects of DMAA on different populations, including women, older adults, and individuals with medical conditions.
Méthodes De Synthèse
DMAA can be synthesized through a process that involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride to form 4-methylhexan-2-one oxime. The oxime is then reduced to form 1,3-dimethylamylamine, which is further reacted with ethylamine to produce DMAA.
Applications De Recherche Scientifique
DMAA has been extensively studied for its potential use as a dietary supplement and pre-workout stimulant. Several studies have investigated the effects of DMAA on exercise performance, energy expenditure, and fat oxidation. DMAA has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
N,N-diethyl-6-(4-ethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-17-11-13-18(14-12-17)20-16-10-8-7-9-15-19(5-2)6-3/h11-14H,4-10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAVLKPGTVZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-(4-ethylphenoxy)-1-hexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)

![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)